molecular formula C17H22I3N3O8 B1672082 Iopamidol CAS No. 60166-93-0

Iopamidol

Cat. No. B1672082
CAS RN: 60166-93-0
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-LURJTMIESA-N
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Description

Iopamidol is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions, and a (2S)-2-hydroxypropanamido group at the 5-position . It is an iodinated contrast agent used to create a clear picture of different parts of the body during certain medical procedures such as CT scans and angiography .


Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . A series of 5-hydroxyacylamino-2,4,6-triiodo-N,N’-hydroxy-alkyl-isophtalamides was prepared to study the structural requirements for high water solubility and low toxicity .


Molecular Structure Analysis

The molecular structure of Iopamidol was calculated by the B3LYP density functional model with the LANL2DZ basis set . Three crystal forms of iopamidol have been elucidated: an anhydrous, a monohydrate, and a pentahydrate form .


Chemical Reactions Analysis

The abatement of iopamidol in aqueous solution using powdered activated carbon as a sorbent was investigated . The physico-chemical properties of iopamidol and its pharmaceutical formulations are presented and compared with those of other contrast media .


Physical And Chemical Properties Analysis

Iopamidol has a molecular weight of 777.1 g/mol . Its thermal properties have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . The partition coefficient, ionization constant of the oxyacylamido-group, critical micelle formation, surface tension, and osmolarity of iopamidol have also been described .

Scientific Research Applications

MRI-CEST Contrast Agent for pH Mapping

Iopamidol, a clinically approved X-Ray contrast agent, shows potential as a responsive MRI-chemical exchange saturation transfer (MRI-CEST) contrast agent for pH mapping. In vivo studies in mice at 7 T have demonstrated its ability to generate pH maps of kidney regions, providing accurate pH measurements in the range of 5.5–7.4. This ratiometric approach, based on the saturation transfer effects induced by selective irradiation of the two resonances in Iopamidol, helps in assessing pH-changes induced by dietary modifications in mice (Longo et al., 2011).

Potential for Combined MRI and CT Studies

Iopamidol contains mobile protons that are in exchange with water, making it a potential chemical exchange saturation transfer (CEST) agent for MRI. Studies have indicated that Iopamidol can induce a T2-shortening effect on the “bulk” water signal, detectable at certain concentrations, suggesting its utility in novel diagnostic applications for combined MRI and CT studies (Aime et al., 2005).

Role in DBPs Control

Iopamidol, when present in water, can react with disinfectants to form iodinated disinfection by-products (I-DBPs). A study has explored the degradation of Iopamidol and formation of DBPs, especially iodinated trihalomethanes (I-THMs), during ferrate (Fe(VI)) pre-oxidation and subsequent chlor(am)ination. The results suggest that Fe(VI)-chloramination subsequent treatment under alkaline conditions could be an effective method for Iopamidol removal and DBP control (Li et al., 2021).

Green Approaches to Iopamidol Production

With the extensive use of iodinated contrast agents like Iopamidol in X-ray diagnostic procedures, green approaches to its production have been explored. These approaches aim to avoid or reduce the use of noxious reagents like thionyl chloride, thus contributing to more environmentally friendly manufacturing processes (Anelli et al., 2011).

Adsorption on Activated Carbons

The adsorption of Iopamidol on activated carbons, a technology effective in removingpharmaceutical compounds from wastewater, has been studied. It was found that Iopamidol is adsorbed in mesopores and larger micropores of activated carbons. The adsorption isotherms reflect a complex mechanism, indicating the influence of the porous structure and suggesting that Iopamidol can be adsorbed as a single molecule or in the form of aggregates (Mestre et al., 2014).

Safety And Hazards

Iopamidol may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a need for further work on the topic of iopamidol, particularly in relation to its effects on renal function in patients infected with the SARS-CoV-2 virus . The development of iopamidol as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys is another area of future research .

properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
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Molecular Weight

777.1 g/mol
Source PubChem
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Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
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Mechanism of Action

To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ...
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Product Name

Iopamidol

Color/Form

White crystalline powder

CAS RN

60166-93-0, 66108-95-0
Record name Iopamidol
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Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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